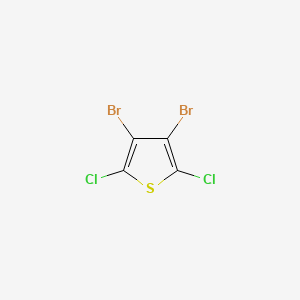

3,4-Dibromo-2,5-dichlorothiophene

説明

BenchChem offers high-quality 3,4-Dibromo-2,5-dichlorothiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dibromo-2,5-dichlorothiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3,4-dibromo-2,5-dichlorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Br2Cl2S/c5-1-2(6)4(8)9-3(1)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQDQDBHWDGWKHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=C1Br)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Br2Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426731 | |

| Record name | 3,4-DIBROMO-2,5-DICHLOROTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40477-45-0 | |

| Record name | 3,4-DIBROMO-2,5-DICHLOROTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide on the Synthesis and Reactivity of 3,4-Dibromo-2,5-dichlorothiophene

Introduction: The Strategic Value of Polyhalogenated Thiophenes

In the landscape of modern drug discovery and materials science, heterocyclic scaffolds form the bedrock of molecular innovation. Among these, the thiophene ring is a privileged structure, celebrated for its unique electronic properties and its presence in a multitude of blockbuster pharmaceuticals and high-performance organic electronic materials. The strategic functionalization of the thiophene core is paramount to modulating its biological activity and physicochemical properties.

Polyhalogenated thiophenes, such as 3,4-Dibromo-2,5-dichlorothiophene, represent a class of exceptionally versatile building blocks. The presence of multiple, distinct halogen atoms (bromine and chlorine) at specific positions on the thiophene ring provides a powerful toolkit for chemists. This differential halogenation allows for a programmed and site-selective introduction of diverse functionalities through a variety of modern synthetic methodologies. This guide offers an in-depth exploration of the synthesis and reactivity of 3,4-Dibromo-2,5-dichlorothiophene, providing researchers with the foundational knowledge and practical protocols to leverage this potent synthon in their work.

Part 1: Synthesis of 3,4-Dibromo-2,5-dichlorothiophene

The construction of a tetra-substituted thiophene with a specific halogenation pattern requires a logical and controlled synthetic sequence. A direct, one-pot halogenation of thiophene itself is synthetically untenable due to the formation of complex and inseparable mixtures of isomers and over-halogenated products.[1] Therefore, a more strategic, stepwise approach is necessary. The most robust and logical pathway commences with a commercially available or readily accessible precursor, 3,4-dibromothiophene, followed by chlorination at the vacant and electronically activated α-positions (C2 and C5).

Overall Synthetic Workflow

The two-step synthesis transforms a readily available starting material into the target compound, leveraging principles of selective dehalogenation and subsequent electrophilic aromatic substitution.

Sources

An In-Depth Technical Guide to 3,4-Dibromo-2,5-dichlorothiophene: Molecular Structure, Electronic Properties, and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dibromo-2,5-dichlorothiophene is a fully halogenated thiophene derivative, a class of compounds of significant interest in materials science and organic synthesis. The presence of four halogen substituents on the thiophene ring imparts unique electronic properties and multiple reactive sites, making it a valuable building block for the synthesis of complex organic molecules and polymers. This technical guide provides a comprehensive overview of the molecular structure, electronic properties, a proposed synthetic pathway, and potential applications of 3,4-Dibromo-2,5-dichlorothiophene, compiled for professionals in research and development.

Introduction: The Significance of Polyhalogenated Thiophenes

Thiophene and its derivatives are fundamental heterocyclic compounds widely utilized in the development of pharmaceuticals, agrochemicals, and organic electronic materials. The introduction of halogen atoms onto the thiophene ring profoundly influences its chemical reactivity and electronic characteristics. Polyhalogenated thiophenes, in particular, serve as versatile precursors for the construction of conjugated systems through various cross-coupling reactions. The specific arrangement of different halogens, as seen in 3,4-Dibromo-2,5-dichlorothiophene, allows for selective functionalization, opening avenues for the design of novel materials with tailored properties.

Molecular Structure and Theoretical Insights

While a definitive crystal structure of 3,4-Dibromo-2,5-dichlorothiophene determined by X-ray crystallography is not publicly available, its molecular geometry can be reliably predicted based on the well-established structure of the thiophene ring and the covalent radii of the halogen atoms.

The core of the molecule is a planar, five-membered aromatic thiophene ring. The bromine atoms at the 3 and 4 positions and the chlorine atoms at the 2 and 5 positions will induce some steric strain, though the planarity of the ring is expected to be largely maintained. The carbon-sulfur and carbon-carbon bond lengths within the ring will be characteristic of an aromatic system. The carbon-halogen bond lengths will be consistent with those observed in other halogenated aromatic compounds.

Proposed Synthesis of 3,4-Dibromo-2,5-dichlorothiophene

The synthesis of the starting material, 3,4-dibromothiophene, can be achieved from the commercially available 2,3,4,5-tetrabromothiophene through a selective debromination reaction using zinc powder in acetic acid[1].

The subsequent step, the chlorination at the vacant 2 and 5 positions of 3,4-dibromothiophene, can be carried out using an electrophilic chlorinating agent such as N-chlorosuccinimide (NCS)[2][3]. The α-positions (2 and 5) of the thiophene ring are more susceptible to electrophilic substitution than the β-positions (3 and 4).

Experimental Protocol: A Generalized Approach

The following is a generalized, self-validating protocol for the proposed synthesis. Note: This protocol is based on established chemical principles and should be optimized for safety and efficiency in a laboratory setting.

Step 1: Synthesis of 3,4-Dibromothiophene from 2,3,4,5-Tetrabromothiophene [1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3,4,5-tetrabromothiophene, acetic acid, and water.

-

Addition of Catalyst: Gradually add zinc powder to the reaction mixture at room temperature. The reaction is exothermic and the addition should be controlled to maintain a manageable reaction rate.

-

Reaction: After the initial reaction subsides, heat the mixture to a gentle reflux (55-70 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and perform a reduced pressure distillation to isolate the 3,4-dibromothiophene.

Step 2: Synthesis of 3,4-Dibromo-2,5-dichlorothiophene from 3,4-Dibromothiophene

-

Reaction Setup: In a reaction vessel, dissolve 3,4-dibromothiophene in a suitable solvent such as acetic acid or another inert solvent.

-

Addition of Chlorinating Agent: Add N-chlorosuccinimide (NCS) portion-wise to the solution at room temperature. An acid catalyst, such as a catalytic amount of sulfuric acid, may be beneficial[4].

-

Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the disappearance of the starting material and the formation of the product by TLC or gas chromatography (GC).

-

Work-up: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Purification: Wash the organic layer with a dilute solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Electronic Properties and Spectroscopic Analysis

The electronic properties of 3,4-Dibromo-2,5-dichlorothiophene are dominated by the electron-withdrawing nature of the four halogen atoms. This has a significant impact on the energy levels of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO Energy Levels:

The presence of electronegative halogens is expected to lower both the HOMO and LUMO energy levels compared to unsubstituted thiophene. This increased oxidation potential makes the molecule more resistant to electrochemical degradation, a desirable property for materials in electronic devices. The HOMO-LUMO gap, which is a key determinant of the molecule's color and electronic transition energy, is also influenced by the halogenation pattern. While precise experimental values are not available, theoretical calculations based on Density Functional Theory (DFT) for similar halogenated thiophenes can provide estimations[5][6].

Spectroscopic Data (Estimated):

In the absence of experimental data, the following table provides estimated spectroscopic characteristics based on known data for related halogenated thiophenes.

| Spectroscopic Technique | Estimated Characteristics | Rationale |

| ¹H NMR | No signals | The molecule is fully substituted and contains no protons. |

| ¹³C NMR | 2 signals in the aromatic region | Due to the molecule's symmetry, two distinct carbon environments are expected: one for the carbons bonded to chlorine (C2, C5) and one for the carbons bonded to bromine (C3, C4). The chemical shifts would be influenced by the electronegativity of the attached halogen. |

| IR Spectroscopy | Characteristic peaks for C-Br and C-Cl stretching, as well as aromatic C-C and C-S stretching vibrations. | The absence of C-H stretching bands would be a key feature. |

| UV-Vis Spectroscopy | Absorption maximum (λmax) is expected in the UV region. | The extensive halogenation may cause a slight shift in the absorption wavelength compared to simpler thiophenes. |

Potential Applications in Research and Development

The unique structure of 3,4-Dibromo-2,5-dichlorothiophene makes it a highly valuable and versatile building block in several areas of chemical research and development.

-

Organic Electronics: The primary application of polyhalogenated thiophenes is in the synthesis of conjugated polymers and small molecules for organic electronic devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs)[7]. The bromine and chlorine atoms provide reactive handles for various cross-coupling reactions (e.g., Suzuki, Stille, Kumada), allowing for the construction of extended π-conjugated systems. The differential reactivity of C-Br versus C-Cl bonds can potentially be exploited for selective, stepwise functionalization.

-

Pharmaceutical and Agrochemical Synthesis: The thiophene nucleus is a common scaffold in many biologically active compounds. 3,4-Dibromo-2,5-dichlorothiophene can serve as a precursor for the synthesis of novel, highly substituted thiophene derivatives for screening in drug discovery and agrochemical development programs.

-

Materials Science: The introduction of this building block into larger molecular architectures can be used to fine-tune the electronic and physical properties of materials, such as their solubility, thermal stability, and solid-state packing, which are crucial for device performance.

Conclusion

3,4-Dibromo-2,5-dichlorothiophene is a promising, albeit underexplored, polyhalogenated heterocyclic compound. Its fully substituted thiophene core, adorned with both bromine and chlorine atoms, offers a unique combination of electronic properties and synthetic versatility. While direct experimental data on its structure and properties are limited, this guide has provided a comprehensive overview based on established chemical principles and data from related compounds. The proposed synthetic pathway offers a practical route to access this molecule, which holds significant potential as a key building block for the next generation of organic electronic materials and other advanced applications. Further experimental and computational studies are warranted to fully elucidate the properties and unlock the full potential of this intriguing molecule.

References

-

Tsuzuki, H., et al. (1993). Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. Kyushu University Institutional Repository, 15(2), 181-186. [Link]

-

E3S Web of Conferences. (2022). DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. E3S Web of Conferences, 336, 00042. [Link]

-

He, F., et al. (2011). Solid-State Polymerization of 2,5-Dibromothiophene Derivatives and Properties of Corresponding Conducting Polymers. Advanced Materials Research, 239-242, 924-929. [Link]

-

Organic Chemistry Portal. N-Chlorosuccinimide (NCS). [Link]

-

MDPI. (2021). Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. [Link]

- Google Patents. (2014). Preparation method for 3,4-dibromothiophene. CN103613577A.

-

ResearchGate. (2019). Preparation of 2,5‐dibromo‐3,4‐bis(3,4‐dimethoxyphenyl)thiophenes 4... [Link]

-

Edinburgh Research Explorer. (2023). Thiol Chlorination with N-Chlorosuccinimide. [Link]

-

MDPI. (2022). Theoretical and Experimental Study of Different Side Chains on 3,4-Ethylenedioxythiophene and Diketopyrrolopyrrole-Derived Polymers: Towards Organic Transistors. [Link]

-

SciSpace. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. [Link]

-

International Science Community Association. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences, 5(8), 43-47. [Link]

Sources

- 1. CN103613577A - Preparation method for 3,4-dibromothiophene - Google Patents [patents.google.com]

- 2. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. isca.me [isca.me]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Polymerization of 3,4-Dibromo-2,5-dichlorothiophene for Conductive Polymers

Introduction: The Potential of Halogenated Polythiophenes

Polythiophenes are a cornerstone class of conductive polymers, integral to the advancement of organic electronics, including transistors, solar cells, and sensors.[1] The electronic properties of these materials are highly tunable through the chemical modification of the thiophene monomer. The introduction of halogen atoms onto the thiophene ring is a powerful strategy to modulate the polymer's electronic characteristics. Halogens, being electron-withdrawing, can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the polymer. This can lead to enhanced stability in ambient conditions and improved performance in certain electronic devices.

This application note provides a detailed guide for the synthesis and polymerization of 3,4-dibromo-2,5-dichlorothiophene, a monomer with a high degree of halogenation. The resulting polymer, poly(3,4-dibromo-2,5-dichlorothiophene), is expected to exhibit unique electronic properties due to the presence of four halogen substituents on each repeating unit. While specific literature on the polymerization of this exact monomer is limited, this guide consolidates and adapts established protocols for the polymerization of similar polyhalogenated thiophenes. We will delve into the rationale behind the synthetic choices, offering detailed, step-by-step protocols for both monomer synthesis and subsequent polymerization via various cross-coupling methods and oxidative polymerization.

Part 1: Monomer Synthesis - A Proposed Route to 3,4-Dibromo-2,5-dichlorothiophene

Protocol 1: Synthesis of 3,4-Dibromo-2,5-dichlorothiophene

This protocol outlines a proposed two-step synthesis starting from 3,4-dibromothiophene. The first step involves a lithiation followed by quenching with a chlorinating agent.

Step 1: Lithiation and Chlorination of 3,4-Dibromothiophene

-

Causality: The protons at the 2 and 5 positions of the thiophene ring are the most acidic and can be selectively deprotonated using a strong base like lithium diisopropylamide (LDA). The resulting lithiated species can then be quenched with an electrophilic chlorine source, such as hexachloroethane, to introduce the chloro substituents.

Materials:

-

3,4-Dibromothiophene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Diisopropylamine

-

Hexachloroethane

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve diisopropylamine (2.2 equivalents) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (2.2 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the resulting LDA solution for 30 minutes at -78 °C.

-

In a separate flame-dried flask, dissolve 3,4-dibromothiophene (1.0 equivalent) in anhydrous THF.

-

Slowly add the 3,4-dibromothiophene solution to the LDA solution at -78 °C. Stir the reaction mixture for 1 hour at this temperature.

-

In another flame-dried flask, prepare a solution of hexachloroethane (2.5 equivalents) in anhydrous THF.

-

Slowly add the hexachloroethane solution to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (using hexane as the eluent) or by recrystallization from a suitable solvent like ethanol to yield 3,4-dibromo-2,5-dichlorothiophene.

Characterization of the Monomer: The successful synthesis of the monomer should be confirmed by:

-

¹H NMR: The proton signals corresponding to the 2 and 5 positions of the thiophene ring should be absent.

-

¹³C NMR: The carbon spectrum will show the characteristic signals for the halogenated thiophene ring.

-

Mass Spectrometry: To confirm the molecular weight of the product (310.72 g/mol ).

Part 2: Polymerization Methodologies

The polymerization of dihalogenated thiophenes can be achieved through several methods. The choice of method will significantly impact the resulting polymer's properties, such as molecular weight, regioregularity, and ultimately, its conductivity.

A. Kumada Catalyst-Transfer Polycondensation

Kumada coupling is a nickel-catalyzed cross-coupling reaction between a Grignard reagent and an organic halide.[2] For polymerization, this method often proceeds via a chain-growth mechanism, allowing for good control over the polymer's molecular weight.[3]

Causality: One of the chloro- or bromo-substituents is selectively converted to a Grignard reagent, which then undergoes nickel-catalyzed cross-coupling with another monomer molecule. The catalyst then "transfers" to the end of the growing polymer chain, ready for the next coupling event.

Caption: Kumada Catalyst-Transfer Polymerization Workflow.

Protocol 2: Generalized Kumada Polymerization

Materials:

-

3,4-Dibromo-2,5-dichlorothiophene monomer

-

tert-Butylmagnesium chloride (1.0 M in THF)

-

[1,3-Bis(diphenylphosphino)propane]dichloro Nickel(II) [Ni(dppp)Cl₂]

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (HCl)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the 3,4-dibromo-2,5-dichlorothiophene monomer in anhydrous THF.

-

Cool the solution to 0 °C.

-

Slowly add tert-butylmagnesium chloride (1.0 equivalent) dropwise. The selectivity of the Grignard formation may vary, but typically the more reactive bromine is displaced.

-

Stir the mixture at room temperature for 2 hours to ensure complete formation of the Grignard reagent.

-

In a separate Schlenk flask, add the Ni(dppp)Cl₂ catalyst (typically 1-2 mol% relative to the monomer).

-

Transfer the Grignard solution to the flask containing the catalyst via a cannula.

-

Stir the reaction mixture at room temperature for 24-48 hours. The solution will likely darken as the polymer forms.

-

Quench the reaction by slowly pouring the mixture into methanol.

-

Filter the precipitated polymer and wash it extensively with methanol, then with a dilute HCl solution, and finally with methanol again to remove any remaining catalyst and salts.

-

The polymer is then typically subjected to Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and impurities. The final polymer is collected from the chloroform or chlorobenzene fraction.

-

Dry the polymer under vacuum.

B. Stille Cross-Coupling Polymerization

Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by a palladium complex.[1] This method is known for its tolerance to a wide variety of functional groups.

Causality: For polymerization, a distannylated monomer is reacted with a dihalogenated monomer. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-X bond, followed by transmetalation with the organotin compound and reductive elimination to form the new C-C bond and regenerate the catalyst.

Caption: Stille Cross-Coupling Polymerization Workflow.

Protocol 3: Generalized Stille Polymerization

Materials:

-

3,4-Dibromo-2,5-dichlorothiophene

-

2,5-Bis(trimethylstannyl)-3,4-dibromothiophene (requires separate synthesis)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous toluene or N,N-dimethylformamide (DMF)

-

Methanol

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve equimolar amounts of 3,4-dibromo-2,5-dichlorothiophene and 2,5-bis(trimethylstannyl)-3,4-dibromothiophene in anhydrous toluene.

-

Degas the solution by bubbling argon through it for 30 minutes.

-

Add the Pd(PPh₃)₄ catalyst (typically 1-3 mol%).

-

Heat the reaction mixture to 90-110 °C and stir for 24-72 hours.

-

Cool the reaction to room temperature and pour it into a large volume of methanol to precipitate the polymer.

-

Filter the polymer and perform Soxhlet extraction as described in the Kumada protocol.

-

Dry the polymer under vacuum.

C. Suzuki Cross-Coupling Polymerization

Suzuki coupling utilizes a boronic acid or ester and an organic halide in the presence of a palladium catalyst and a base.[4] It is a versatile and widely used method for C-C bond formation.

Causality: Similar to Stille coupling, this method involves a catalytic cycle of oxidative addition, transmetalation (this time from a boron species, which requires activation by a base), and reductive elimination. For polymerization, a diboronic ester monomer is coupled with a dihalide monomer.

Protocol 4: Generalized Suzuki Polymerization

Materials:

-

3,4-Dibromo-2,5-dichlorothiophene

-

Thiophene-2,5-diboronic acid bis(pinacol) ester

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

-

Potassium carbonate (K₂CO₃) or cesium fluoride (CsF)

-

Toluene and water (or THF and water)

-

Methanol

Procedure:

-

In a Schlenk flask, combine equimolar amounts of 3,4-dibromo-2,5-dichlorothiophene and thiophene-2,5-diboronic acid bis(pinacol) ester.

-

Add the Pd(dppf)Cl₂ catalyst (1-3 mol%) and the base (e.g., K₂CO₃, 3 equivalents).

-

Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 24-48 hours.

-

After cooling, separate the organic layer, wash with water, and then pour into methanol to precipitate the polymer.

-

Purify the polymer by filtration and Soxhlet extraction.

-

Dry the final polymer under vacuum.

D. Oxidative Chemical Polymerization

This method employs a chemical oxidant, most commonly iron(III) chloride (FeCl₃), to induce polymerization.[5] It is a straightforward and cost-effective method but generally offers less control over the polymer structure compared to cross-coupling methods.[6]

Causality: The oxidant initiates the polymerization by oxidizing the monomer to a radical cation. These radical cations then couple, and subsequent deprotonation and re-aromatization lead to the formation of the polymer chain.

Protocol 5: Generalized Oxidative Polymerization with FeCl₃

Materials:

-

3,4-Dibromo-2,5-dichlorothiophene

-

Anhydrous iron(III) chloride (FeCl₃)

-

Anhydrous chloroform or nitrobenzene

-

Methanol

-

Ammonia solution

Procedure:

-

In a flame-dried flask under an inert atmosphere, prepare a suspension of anhydrous FeCl₃ (typically 2.5-4 equivalents) in anhydrous chloroform.

-

In a separate flask, dissolve the 3,4-dibromo-2,5-dichlorothiophene monomer in anhydrous chloroform.

-

Slowly add the monomer solution to the FeCl₃ suspension at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Pour the reaction mixture into a large volume of methanol to precipitate the polymer.

-

Filter the polymer and wash it with methanol.

-

To de-dope the polymer and remove residual iron salts, stir the polymer in a concentrated ammonia solution for several hours.

-

Filter the polymer and wash it thoroughly with water and then with methanol.

-

Purify by Soxhlet extraction and dry under vacuum.

Part 3: Characterization of Poly(3,4-dibromo-2,5-dichlorothiophene)

A thorough characterization is crucial to understand the structure and properties of the synthesized polymer.

| Technique | Purpose | Expected Observations |

| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI). | Mₙ can range from a few kDa to over 50 kDa depending on the polymerization method. Cross-coupling methods generally yield lower PDI values (1.2-2.0) compared to oxidative polymerization. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the polymer structure and assess regioregularity (if applicable, though not for this symmetrical monomer). | The ¹H NMR spectrum should show a broad signal in the aromatic region, with the absence of monomer protons. ¹³C NMR will confirm the polymer backbone structure. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the characteristic vibrational modes of the polymer. | Expect to see C-Br and C-Cl stretching vibrations, as well as C=C and C-S stretching modes characteristic of the polythiophene backbone. |

| UV-Vis Spectroscopy | To determine the optical bandgap (E₉) of the polymer. | The absorption maximum (λₘₐₓ) is expected to be in the range of 350-450 nm. The high halogen content may lead to a blue-shift compared to non-halogenated polythiophenes. |

| Cyclic Voltammetry (CV) | To determine the HOMO and LUMO energy levels and the electrochemical bandgap. | The electron-withdrawing halogens are expected to lower both the HOMO and LUMO levels, leading to a higher oxidation potential compared to unsubstituted polythiophene. |

| Four-Point Probe or Two-Point Measurement | To measure the electrical conductivity of the polymer film. | The conductivity will be highly dependent on the doping level. In its pristine state, the polymer will be an insulator. Upon doping (e.g., with iodine or FeCl₃), conductivity is expected to be in the range of 10⁻⁵ to 10⁻¹ S/cm. |

Part 4: Expected Properties and Troubleshooting

| Polymerization Method | Expected Mₙ (kDa) | Expected PDI | Advantages | Disadvantages |

| Kumada | 5 - 30 | 1.2 - 1.8 | Good control over Mₙ, chain-growth mechanism. | Requires synthesis of Grignard reagent, sensitive to moisture. |

| Stille | 10 - 50 | 1.5 - 2.5 | High functional group tolerance. | Use of toxic organotin reagents. |

| Suzuki | 10 - 40 | 1.5 - 2.5 | Boronic acids are generally stable and less toxic than organotins. | Base-sensitive functional groups may not be tolerated. |

| Oxidative (FeCl₃) | 5 - 20 | >2.0 | Simple, inexpensive. | Poor control over Mₙ and structure, metal contamination. |

Troubleshooting Common Issues:

-

Low Molecular Weight: This can be due to impurities in the monomer, insufficient reaction time, or a non-optimal monomer-to-catalyst ratio. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

-

Broad Polydispersity: This is common in oxidative polymerization. For cross-coupling reactions, it may indicate side reactions or slow initiation. Optimizing the catalyst and ligand system can help.

-

Low Yield: Potential causes include incomplete reaction, loss of product during workup, or catalyst deactivation. Ensure proper stoichiometry and reaction conditions.

-

Insolubility of the Polymer: Highly regular and high molecular weight polythiophenes can have limited solubility. Using higher boiling point solvents like chlorobenzene or 1,2-dichlorobenzene for polymerization and characterization might be necessary.

Conclusion

The polymerization of 3,4-dibromo-2,5-dichlorothiophene presents an opportunity to synthesize a novel conductive polymer with potentially enhanced environmental stability and unique electronic properties. This application note provides a comprehensive framework, derived from established chemical principles, to guide researchers in the synthesis and characterization of this promising material. While the protocols provided are generalized, they offer a robust starting point for optimization. The successful synthesis and subsequent investigation of poly(3,4-dibromo-2,5-dichlorothiophene) will undoubtedly contribute to the expanding library of functional materials for organic electronics.

References

-

Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. (2021). National Institutes of Health. [Link]

-

The Synthesis of Conjugated Polythiophenes by Kumada Cross-Coupling. (n.d.). ResearchGate. [Link]

-

Synthesis and characterization of poly(3-alkylthiophenes) with NLO chromophoric groups in side chains. (2019). ResearchGate. [Link]

-

Synthesis and styrene copolymerization of novel dibromo and dichloro ring-disubstituted isobutyl phenylcyanoacrylates. (n.d.). ChemRxiv. [Link]

-

Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. (1993). Kyushu University Institutional Repository. [Link]

-

FeCl3-initiated oxidative polymerization of 3-hexylthiophene. (n.d.). ResearchGate. [Link]

-

Conjugated poly(thiophenes): synthesis, functionalization, and applications. (2007). ACS Publications. [Link]

-

Suzuki polycondensation based on 2,5-thiophenebis (boronic acid pinacol... (n.d.). ResearchGate. [Link]

-

Polymerization of cysteine functionalized thiophenes. (n.d.). ResearchGate. [Link]

-

Basic oxidative polymerization mechanism for thiophene and pyrrole. (n.d.). ResearchGate. [Link]

-

Optical and Electrical Characterization of Poly(3-Decylthiophene) Thin Films: Chloroform Sensor. (2021). SciELO. [Link]

-

(PDF) Solid-State Polymerization of 2,5-Dibromothiophene Derivatives and Properties of Corresponding Conducting Polymers. (2022). ResearchGate. [Link]

-

Tandem Kumada–Tamao catalyst-transfer condensation polymerization and Suzuki–Miyaura coupling for the synthesis of end-functionalized poly(3-hexylthiophene). (2023). RSC Publishing. [Link]

-

Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. (2020). RSC Publishing. [Link]

-

Concise Syntheses, Polymers, and Properties of 3-Arylthieno[3,2-b]thiophenes. (2012). ACS Publications. [Link]

-

Synthesis and styrene copolymerization of novel dibromo and dichloro ring-disubstituted isobutyl phenylcyanoacrylates. (n.d.). ChemRxiv. [Link]

-

Characterization of biodegradable poly(D,L-lactide-co-glycolide) polymers and microspheres. (1998). PubMed. [Link]

-

Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. (2014). National Institutes of Health. [Link]

-

Light-Emitting Polythiophenes. (2005). Wiley Online Library. [Link]

-

New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. (n.d.). SciSpace. [Link]

-

Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization. (2020). The Royal Society of Chemistry. [Link]

-

Synthesis and Characterization of Poly(DL-lactide) Containing Fluorene Structures. (2023). MDPI. [Link]

-

Uncovering a radical-mediated mechanism in the Kumada catalyst transfer polymerization of glycolated polythiophenes. (2026). ResearchGate. [Link]

-

Thiophene Oxidation and Reduction Chemistry. (2014). ResearchGate. [Link]

-

Suzuki polycondensation based on 2,5-thiophenebis (boronic acid pinacol... (n.d.). ResearchGate. [Link]

-

Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. (2020). National Institutes of Health. [Link]

-

Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. (2021). YouTube. [Link]

-

Synthesis and characterization of poly(3-alkylthiophenes) with NLO chromophoric groups in side chains. (2019). ResearchGate. [Link]

Sources

- 1. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Direct Arylation Polycondensation (DArP) of 3,4-Dibromo-2,5-dichlorothiophene

Introduction: A Paradigm Shift in Conjugated Polymer Synthesis

The synthesis of π-conjugated polymers is a cornerstone of modern materials science, fueling innovations in organic electronics, photovoltaics, and sensor technology.[1] Traditional cross-coupling methods, such as Stille and Suzuki polycondensations, have been instrumental in this field. However, they necessitate the synthesis of often unstable and toxic organometallic monomers, adding synthetic steps and generating significant metallic waste.[2] Direct Arylation Polycondensation (DArP) has emerged as a more atom-economical and environmentally benign alternative, forging carbon-carbon bonds directly between C-H and C-X (where X is a halide) moieties.[3] This approach circumvents the need for organometallic intermediates, streamlining the synthesis of high-performance conjugated polymers.[2]

This guide provides a detailed exploration of DArP reactions involving the highly halogenated and electron-deficient monomer, 3,4-dibromo-2,5-dichlorothiophene. The presence of multiple halogen atoms with differing reactivity on the thiophene core presents a unique opportunity for selective polymerization, offering a pathway to novel polymer architectures. We will delve into the mechanistic rationale, provide a comprehensive experimental protocol, and address potential challenges to empower researchers in harnessing the full potential of this versatile monomer.

The Monomer: 3,4-Dibromo-2,5-dichlorothiophene - A Building Block for Advanced Materials

The choice of 3,4-dibromo-2,5-dichlorothiophene as a monomer is predicated on the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. It is well-established that the reactivity of aryl halides towards oxidative addition to a Pd(0) center follows the general trend: I > Br > Cl > F. This hierarchy allows for the selective activation of the C-Br bonds while the C-Cl bonds remain largely intact under carefully controlled DArP conditions. This selective reactivity is the lynchpin of the protocols described herein, enabling the synthesis of linear polymers with latent chloro functionalities for potential post-polymerization modification.

Mechanistic Considerations: The Palladium Catalytic Cycle in DArP

The DArP reaction proceeds through a catalytic cycle involving a palladium catalyst, a base, and often a phosphine ligand and a carboxylic acid additive. The generally accepted mechanism involves several key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the more reactive C-Br bond of the 3,4-dibromo-2,5-dichlorothiophene monomer.

-

Concerted Metalation-Deprotonation (CMD): This is the crucial C-H activation step. The palladium intermediate coordinates to the C-H bond of the comonomer. A base, often assisted by a carboxylic acid additive, facilitates the deprotonation of the C-H bond, forming a new Pd-C bond and regenerating the base.

-

Reductive Elimination: The two organic moieties on the palladium center couple, forming a new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The selectivity for C-Br over C-Cl activation is a key consideration. While C-Br bonds are significantly more reactive, side reactions involving C-Cl activation can occur at higher temperatures or with highly active catalyst systems, leading to branching or cross-linking. Therefore, careful optimization of reaction conditions is paramount.

Experimental Protocol: Direct Arylation Polycondensation of 3,4-Dibromo-2,5-dichlorothiophene with a Thiophene Comonomer

This protocol describes the synthesis of an alternating copolymer of 3,4-dibromo-2,5-dichlorothiophene and a generic dialkylthiophene comonomer.

Materials:

-

3,4-Dibromo-2,5-dichlorothiophene (Monomer A)

-

2,5-Bis(trimethylstannyl)-3,3'-didodecyl-2,2'-bithiophene (or a similar C-H activated thiophene comonomer, Monomer B)

-

Palladium(II) acetate (Pd(OAc)₂) (Catalyst)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (Ligand)

-

Potassium carbonate (K₂CO₃) (Base)

-

Pivalic acid (PivOH) (Additive)

-

Anhydrous N,N-dimethylacetamide (DMAc) (Solvent)

-

Toluene (Solvent)

-

Methanol (for precipitation)

-

Acetone (for washing)

-

Hexane (for washing)

-

Chloroform (for Soxhlet extraction)

-

Standard Schlenk line and glassware

-

Inert atmosphere (Argon or Nitrogen)

Diagram of the Experimental Workflow:

Caption: Workflow for the Direct Arylation Polycondensation of 3,4-Dibromo-2,5-dichlorothiophene.

Step-by-Step Procedure:

-

Reaction Setup:

-

In a pre-dried Schlenk flask equipped with a magnetic stir bar, add 3,4-dibromo-2,5-dichlorothiophene (1.0 equiv), the comonomer (1.0 equiv), Pd(OAc)₂ (2-5 mol%), P(o-tol)₃ (4-10 mol%), K₂CO₃ (2.5 equiv), and pivalic acid (30 mol%).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Under a positive pressure of inert gas, add anhydrous DMAc (to achieve a monomer concentration of 0.1-0.2 M).

-

-

Polymerization:

-

Immerse the flask in a preheated oil bath at 110-120 °C.

-

Stir the reaction mixture vigorously for 24-48 hours under an inert atmosphere. The mixture will typically become dark and viscous as the polymer forms.

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the viscous solution into a beaker containing rapidly stirring methanol to precipitate the crude polymer.

-

Collect the polymer by filtration.

-

Wash the polymer sequentially with methanol, acetone, and hexane to remove oligomers and residual catalyst.

-

Dry the polymer under vacuum.

-

For further purification, perform a Soxhlet extraction with chloroform.

-

Precipitate the purified polymer from the chloroform solution by adding it to methanol.

-

Collect the final polymer by filtration and dry it under high vacuum at 40-50 °C for 24 hours.

-

Data Presentation: Key Reaction Parameters and Their Impact

The success of the DArP reaction is highly dependent on the careful tuning of several parameters. The following table summarizes their general effects on the polymerization outcome.

| Parameter | Typical Range | Rationale and Impact on Polymer Properties |

| Catalyst Loading | 2-5 mol% | Higher loading can increase the reaction rate but may lead to difficulties in removal and potential side reactions. Lower loading is more cost-effective but may result in lower molecular weight. |

| Ligand | P(o-tol)₃, PPh₃, etc. | Bulky, electron-rich phosphine ligands generally promote oxidative addition and stabilize the palladium catalyst, leading to higher molecular weights. |

| Base | K₂CO₃, Cs₂CO₃, KOAc | The choice of base is critical for the CMD step. Stronger bases can enhance the reaction rate but may also promote side reactions. K₂CO₃ is a commonly used and effective base. |

| Additive | Pivalic acid | Carboxylic acid additives are known to act as proton shuttles in the CMD step, significantly accelerating the reaction and often leading to higher molecular weight polymers.[4] |

| Solvent | DMAc, Toluene, etc. | A high-boiling, polar aprotic solvent like DMAc is often used to ensure solubility of the growing polymer chain and to facilitate the reaction at elevated temperatures.[5] |

| Temperature | 100-140 °C | Higher temperatures generally increase the reaction rate but can also lead to undesired side reactions, such as C-Cl bond activation or catalyst decomposition. |

| Reaction Time | 24-72 hours | Longer reaction times are typically required to achieve high molecular weights in step-growth polymerization. |

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause | Suggested Solution |

| Low Molecular Weight | - Inefficient C-H activation- Premature precipitation of the polymer- Catalyst deactivation | - Increase the amount of pivalic acid.- Use a better solvent or increase the solvent volume.- Ensure all reagents and solvents are anhydrous and the reaction is under a strict inert atmosphere. |

| Cross-linking/Insoluble Polymer | - C-Cl bond activation at high temperatures- Oxidative side reactions | - Lower the reaction temperature.- Screen different palladium catalysts and ligands to find a more selective system.- Ensure rigorous exclusion of oxygen. |

| Inconsistent Results | - Impurities in monomers or reagents- Variations in reaction setup | - Purify monomers before use.- Use high-purity, anhydrous solvents and reagents.- Maintain consistent reaction conditions (temperature, stirring rate, etc.). |

Conclusion

Direct Arylation Polycondensation of 3,4-dibromo-2,5-dichlorothiophene offers a compelling and more sustainable route to novel conjugated polymers. The key to success lies in the selective activation of the C-Br bonds, which can be achieved through careful control of the reaction parameters. This application note provides a robust starting point for researchers to explore the synthesis of advanced materials based on this versatile, halogenated thiophene monomer. The resulting polymers, with their retained chloro-functionalities, open up exciting avenues for post-polymerization modifications, further expanding the accessible range of material properties for a variety of applications in organic electronics and beyond.

References

-

Kuwabara, J., & Kanbara, T. (2014). Development of synthetic method for π conjugated polymers via direct arylation polycondensation. Journal of Synthetic Organic Chemistry, Japan, 72(11), 1271–1278.

-

Leclerc, M., et al. (2016). Direct (Hetero)arylation Polymerization: A New Tool for Polymer Chemists. Accounts of Chemical Research, 49(8), 1501-1511.

-

Kuwabara, J. (2017). Direct Arylation Polycondensation for Synthesis of Optoelectronic Materials. Journal of the Adhesion Society of Japan, 53(1), 1-8.

-

Doucet, H., et al. (2008). Palladium-Catalyzed Direct Arylation of a Wide Range of Heterocycles with Aryl Bromides. The Journal of Organic Chemistry, 73(19), 7578–7587.

-

Sommer, M., et al. (2015). Rational Use of Aromatic Solvents for Direct Arylation Polycondensation: C–H Reactivity versus Solvent Quality. Macromolecules, 48(24), 8829–8837.

-

Fagnou, K., et al. (2007). Palladium-Catalyzed Direct Arylation of a Wide Variety of Functionalized Heteroarenes. Journal of the American Chemical Society, 129(41), 12594–12595.

-

Leclerc, M., & Morin, J. F. (2013). Direct (hetero)arylation: a new tool for polymer chemists. Accounts of chemical research, 46(11), 2338-2347.

-

Thompson, B. C., et al. (2016). Influence of the Carboxylic Acid Additive Structure on the Properties of Poly(3-hexylthiophene) Prepared via Direct Arylation Polymerization (DArP). Macromolecules, 49(5), 1595-1603.

-

Ozawa, F., et al. (2017). Synthesis of head-to-tail regioregular poly(3-hexylthiophene)s with controlled molecular weight via highly selective direct arylation polymerization (DArP). Polymer Chemistry, 8(31), 4619-4625.

-

Doucet, H. (2011). Palladium-catalysed C–H bond arylation of heteroarenes. Catalysis Science & Technology, 1(7), 1134-1147.

Sources

Improving the yield and purity of 3,4-Dibromo-2,5-dichlorothiophene synthesis

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and professionals in drug development who are working with or planning the synthesis of 3,4-Dibromo-2,5-dichlorothiophene. This highly substituted thiophene is a valuable building block in materials science and pharmaceutical development. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocol for both yield and purity.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific experimental issues in a question-and-answer format. The underlying synthesis involves the electrophilic bromination of 2,5-dichlorothiophene.

Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is a common problem that can stem from several factors, from reaction conditions to work-up procedures.

Potential Cause 1: Incomplete Reaction The electrophilic substitution on the deactivated dichlorothiophene ring requires carefully controlled conditions to proceed to completion.

-

Solution:

-

Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of the 2,5-dichlorothiophene starting material. If the starting material is still present after the expected reaction time, consider extending the duration.

-

Temperature Control: While low temperatures are used to control selectivity, a temperature that is too low can stall the reaction. Ensure your cooling bath is maintained at a consistent temperature. A slight, controlled increase in temperature may be necessary, but this should be done cautiously to avoid side reactions.

-

Reagent Stoichiometry: Ensure you are using at least two equivalents of the brominating agent (e.g., N-Bromosuccinimide or Bromine). A slight excess (e.g., 2.1-2.2 equivalents) can help drive the reaction to completion.

-

Potential Cause 2: Side Reactions and Product Degradation Thiophene rings, even when halogenated, can be susceptible to over-halogenation or degradation under harsh conditions.[1]

-

Solution:

-

Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) as it provides a slow, constant source of the bromine electrophile, which can minimize side reactions.[2]

-

Strict Temperature Management: The bromination of thiophenes is an exothermic process. The reaction should be performed in an ice bath (0-5°C) with slow, portion-wise addition of the brominating agent to prevent localized temperature spikes that can lead to the formation of undesired byproducts.

-

Solvent Choice: An inert solvent such as chloroform, dichloromethane, or acetic acid is crucial.[3][4] Acetic acid can facilitate the reaction, but ensure it is anhydrous, as water can interfere with the brominating agent.

-

Potential Cause 3: Loss During Work-up or Purification The product can be lost if the extraction or purification steps are not optimized.

-

Solution:

-

Quenching: After the reaction is complete, quench any remaining brominating agent with a reducing agent like aqueous sodium thiosulfate or sodium bisulfite solution until the color of bromine disappears.

-

Extraction: Use an appropriate organic solvent for extraction (e.g., dichloromethane or ethyl acetate). Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.

-

Purification: 3,4-Dibromo-2,5-dichlorothiophene is a solid at room temperature, making recrystallization an effective purification method.[5][6] If recrystallization fails to remove all impurities, column chromatography on silica gel may be required.

-

Question: My final product is impure. How do I identify the impurities and remove them?

The most common impurities are unreacted starting material, mono-brominated intermediates, and other halogenated isomers.

Identification of Impurities:

-

GC-MS: This is the most effective technique to identify the components of your product mixture by their mass-to-charge ratio and retention time.

-

¹H NMR: The proton NMR spectrum is very informative. The starting material, 2,5-dichlorothiophene, will show a singlet for its two equivalent protons. The desired product, 3,4-Dibromo-2,5-dichlorothiophene, will have no proton signals. Any singlets in the aromatic region of your product's spectrum likely indicate the presence of mono-brominated intermediates or unreacted starting material.

Purification Strategies:

-

Recrystallization: This is the preferred method for removing minor impurities.

-

Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for halogenated aromatics include ethanol, methanol, hexane, or toluene.[7][8] You may need to perform solubility tests with small amounts of your crude product to find the optimal solvent or solvent pair (e.g., ethanol/water).

-

Procedure: Dissolve the crude solid in a minimal amount of the hot solvent to create a saturated solution. Allow it to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.[8]

-

-

Column Chromatography: If recrystallization is ineffective, silica gel chromatography is the next step.

-

Eluent System: A non-polar eluent system, such as hexane or a mixture of hexane and a slightly more polar solvent like dichloromethane, is typically effective for separating halogenated thiophenes. The separation can be monitored by TLC.

-

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of 3,4-Dibromo-2,5-dichlorothiophene?

The synthesis is a classic example of an electrophilic aromatic substitution reaction. Thiophene is an electron-rich aromatic heterocycle that is highly reactive towards electrophiles, typically substituting at the α-positions (2 and 5).[1][9]

In this specific synthesis, the starting material is 2,5-dichlorothiophene.

-

Activation: The brominating agent (e.g., Br₂ or NBS) generates a bromine electrophile (Br⁺).

-

Directing Effects: The chlorine atoms at the 2 and 5 positions are deactivating groups due to their inductive effect, but they are also ortho-, para- directing. In the context of the thiophene ring, this directs the incoming electrophile to the adjacent positions, which are the β-positions (3 and 4).

-

Substitution: The π-electrons of the thiophene ring attack the bromine electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex.

-

Rearomatization: A base (which can be the solvent or the counter-ion of the brominating agent) removes a proton from the carbon bearing the new bromine atom, restoring the aromaticity of the ring and yielding the final product. This process occurs twice to add bromine atoms to both the 3 and 4 positions.

Q2: How do I set up and monitor the reaction safely and effectively?

A typical experimental setup and monitoring procedure are outlined below.

Experimental Protocol: Synthesis of 3,4-Dibromo-2,5-dichlorothiophene

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,5-dichlorothiophene (1.0 eq) in an appropriate inert solvent (e.g., chloroform or glacial acetic acid).

-

Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5°C.

-

Reagent Addition: Dissolve the brominating agent (e.g., N-Bromosuccinimide, 2.1 eq) in the solvent and add it to the dropping funnel. Add the brominating agent solution dropwise to the stirred thiophene solution over 1-2 hours, ensuring the internal temperature does not rise above 5°C.

-

Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

Work-up:

-

Pour the reaction mixture into a separatory funnel containing cold water and a saturated solution of sodium thiosulfate. Shake until the organic layer is colorless.

-

Separate the layers and extract the aqueous layer twice more with the organic solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can then be purified.

Q3: What are the expected physical and spectroscopic properties of the final product?

Confirming the identity and purity of your product is critical. Below are the key properties for 3,4-Dibromo-2,5-dichlorothiophene.

| Property | Value | Source |

| CAS Number | 40477-45-0 | [5] |

| Molecular Formula | C₄Br₂Cl₂S | [5] |

| Molecular Weight | 309.82 g/mol | - |

| Appearance | Solid | [5] |

| Melting Point | 75-77 °C | [5] |

| Boiling Point | ~284 °C (Predicted) | [5] |

| Density | ~2.3 g/cm³ (Predicted) | [5] |

Spectroscopic Characterization:

-

¹H NMR: As the molecule has no hydrogen atoms, no signals should be observed in the proton NMR spectrum. The absence of signals is a strong indicator of successful synthesis.

-

¹³C NMR: You should expect to see two signals in the carbon NMR spectrum, corresponding to the two sets of equivalent carbons: C2/C5 (bearing chlorine) and C3/C4 (bearing bromine).

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine and two chlorine atoms. This complex pattern is a definitive fingerprint for the compound.

Troubleshooting Workflow Diagram

References

- Johnson, G. C. (1949). Process for making 2,5-dichlorothiophene. U.S. Patent No. 2,492,644.

-

Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1052. [Link]

-

Kumar, R., & Van der Eycken, E. V. (2017). Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens. Molecules, 22(1), 123. [Link]

-

Pfrengle, W., et al. (2011). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 7, 1198–1206. [Link]

-

Tsuzuki, H., et al. (1993). Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. Reports of the Graduate School of Engineering Sciences, Kyushu University, 15(2), 181-186. [Link]

-

Li, Y., et al. (2010). A Novel Synthesis of 2,5-Dibromo-3-[2-(2-methoxyethoxy)ethoxy]methylthiophene. Journal of Chemical and Pharmaceutical Research, 2(4), 494-498. [Link]

-

KCIL Chemofarbe Group. (n.d.). 2,5-Dichlorothiophene. Retrieved from [Link]

-

Mondal, S., et al. (2023). Preparation of 2,5‐dibromo‐3,4‐bis(3,4‐dimethoxyphenyl)thiophenes. ResearchGate. [Link]

-

Pearson Education. (2024). Reactions of Pyrrole, Furan, and Thiophene. Pearson+. [Link]

-

Barbero, N., et al. (2016). Improved Synthesis of 4-([2,2':5',2''-Terthiophen]-3'-ylethynyl)-2,2'-bipyridine. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. [Link]

- Theuerkauf, J., et al. (2009). Process for the purification of thiophenes. U.S.

-

Xu, X., et al. (2022). Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. ChemistrySelect, 7(44). [Link]

-

dos Santos, F. P., et al. (2017). Electrophilic Substitution of Thiophene and its Derivatives. ResearchGate. [Link]

-

Barker, J. M., & Huddleston, P. R. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU. [Link]

-

Liu, S., et al. (2021). Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells. Energy & Environmental Science, 14, 4439-4451. [Link]

-

MacDowell, D. W. H., & Patrick, T. B. (1966). Use of 2,5-dichlorothiophene in the synthesis of 3,4-disubstituted thiophenes. The Journal of Organic Chemistry, 31(11), 3592-3595. [Link]

- Manne, R. R., et al. (2010). Process for the preparation of intermediates.

-

Kumar, R., & Van der Eycken, E. V. (2017). Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens. ResearchGate. [Link]

-

Gronowitz, S. (Ed.). (1991). Thiophene and Its Derivatives. John Wiley & Sons. [Link]

-

StudySmarter. (2023). Thiophene: Bromination & Reduction. [Link]

-

Gence, G., et al. (2017). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Frontiers in Chemistry, 5, 59. [Link]

-

Mironov, A. V., & Mokrushin, V. S. (2014). Thiophene Oxidation and Reduction Chemistry. ResearchGate. [Link]

-

Ashenhurst, J. (2023). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]

- Zhang, J., et al. (2013). Preparation method for 2-chlorine-5-thiophene formic acid.

-

Quora. (2020). Why do pyrrole, furan, and thiophene behave electrophile behavior?[Link]

-

LookChem. (n.d.). 3,4-Dibromothiophene. [Link]

-

PubChem. (n.d.). 3,4-Dibromo-2,5-dimethylthiophene. National Center for Biotechnology Information. [Link]

-

MIT Digital Lab Techniques Manual. (2010). Recrystallization. [Link]

-

Pal, S., et al. (n.d.). Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. Supporting Information. [Link]

Sources

- 1. download.e-bookshelf.de [download.e-bookshelf.de]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 4. Reactions of Pyrrole, Furan, and Thiophene Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 5. 3,4-DIBROMO-2,5-DICHLOROTHIOPHENE | 40477-45-0 [chemicalbook.com]

- 6. US20090318710A1 - Process for the purification of thiophenes - Google Patents [patents.google.com]

- 7. CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid - Google Patents [patents.google.com]

- 8. m.youtube.com [m.youtube.com]

- 9. quora.com [quora.com]

Technical Support Center: Purification of 3,4-Dibromo-2,5-dichlorothiophene

Welcome to the dedicated technical support guide for the purification of 3,4-Dibromo-2,5-dichlorothiophene. This resource is designed for researchers, chemists, and drug development professionals who handle this versatile but challenging halogenated building block. Achieving high purity is critical for successful downstream applications, and this guide provides in-depth, field-tested advice to navigate the common hurdles in its purification.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 3,4-Dibromo-2,5-dichlorothiophene that are relevant for its purification?

A1: Understanding the physical properties is the foundation of designing an effective purification strategy. 3,4-Dibromo-2,5-dichlorothiophene is a solid at room temperature, which makes recrystallization a primary method for purification.

Table 1: Physical Properties of 3,4-Dibromo-2,5-dichlorothiophene

| Property | Value | Significance for Purification |

| Melting Point | 75-77°C[1] | A sharp melting range post-purification is a good indicator of high purity. This temperature is ideal for recrystallization from common organic solvents. |

| Boiling Point | 284.1 ± 35.0 °C (Predicted)[1] | The high boiling point suggests that vacuum distillation is necessary if a distillation-based purification is attempted, though this is less common than recrystallization. |

| Density | 2.299 ± 0.06 g/cm³ (Predicted)[1] | This high density is a general characteristic and has minimal impact on standard purification techniques like chromatography or recrystallization. |

| Appearance | Off-white powder/crystals[2] | A pure sample should be a white to off-white crystalline solid. Discoloration (e.g., yellow or brown) indicates the presence of impurities. |

| Storage | Sealed in dry, 2-8°C[1] | Proper storage is crucial to prevent degradation over time. The compound should be kept in a cool, dry environment. |

Q2: What are the most probable impurities I might encounter in my crude 3,4-Dibromo-2,5-dichlorothiophene?

A2: Impurities are typically byproducts or unreacted materials from the synthetic route. While the specific impurities depend on the exact synthetic pathway, common contaminants in halogenated thiophenes include:

-

Isomeric Impurities: Positional isomers such as 2,4-Dibromo-3,5-dichlorothiophene or other combinations can form if the regioselectivity of the halogenation steps is not perfectly controlled. These are often the most challenging impurities to remove due to their similar physical properties.

-

Partially Halogenated Species: Compounds with fewer than four halogen atoms (e.g., 3,4-dibromo-2-chlorothiophene) may be present if the halogenation reactions do not go to completion.

-

Over-Halogenated or Differently Halogenated Species: Depending on the reagents used, you might see species where a bromine is replaced by another chlorine or vice-versa, although this is less common.

-

Unreacted Starting Materials: The precursor to the final product (e.g., 3,4-dibromothiophene or 2,5-dichlorothiophene) could remain.[3][4]

-

Solvent Residues: Residual solvents from the reaction or initial work-up (e.g., acetic acid, chloroform, carbon tetrachloride) can be trapped in the crude solid.[5]

Q3: Which purification techniques are generally most effective for 3,4-Dibromo-2,5-dichlorothiophene?

A3: The choice of purification method depends on the impurity profile, the scale of your work, and the required final purity. The following flowchart provides a general decision-making framework.

Caption: Decision workflow for selecting a purification method.

-

Recrystallization: This is the most common and efficient method for this compound, especially for removing less soluble or more soluble impurities. Since the product is a stable solid with a convenient melting point, recrystallization can yield high-purity material, often >99%.

-

Column Chromatography: This is the method of choice when dealing with isomeric impurities or byproducts with very similar solubility profiles to the desired compound.[6] It offers high resolving power but can be more time-consuming and solvent-intensive than recrystallization.

-

Vacuum Distillation: While theoretically possible given the predicted boiling point, this method is generally less practical for this compound due to the high temperatures required, which could lead to decomposition. It would only be considered if the main impurities are non-volatile.

Troubleshooting Guide

This section addresses specific issues you may encounter during purification.

Recrystallization Troubleshooting

Q: My compound won't dissolve in the recrystallization solvent, even when heated to boiling.

A: This is a clear indication of poor solvent choice. The principle of recrystallization is that the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Causality: The intermolecular forces between the solvent molecules are stronger than their potential interactions with your compound, or the crystal lattice energy of your compound is too high for this solvent to overcome.

-

Solution:

-

Increase Polarity: If you are using a non-polar solvent like hexanes, try a slightly more polar solvent such as toluene or a mixture of hexanes and ethyl acetate.

-

Use a Solvent Mixture: A binary solvent system can be very effective. Dissolve your compound in a small amount of a "good" solvent (one in which it is very soluble, e.g., dichloromethane) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is insoluble, e.g., methanol or hexanes) until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to redissolve the precipitate and then allow it to cool slowly.

-

Q: My product "oiled out" during cooling instead of forming crystals. What went wrong?

A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your solid. The compound comes out of solution as a liquid instead of a solid.

-

Causality: The boiling point of the chosen solvent is too high, or the solution is too concentrated. Impurities can also suppress the melting point of the product, contributing to this issue.

-

Solution:

-

Reheat and Dilute: Reheat the solution until the oil redissolves. Add more solvent to make the solution more dilute, and then allow it to cool again, perhaps more slowly.

-

Lower the Solvent Boiling Point: Switch to a lower-boiling solvent or solvent mixture.

-

Scratch and Seed: Vigorously scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. If you have a small crystal of pure product, add it to the solution (seeding) to initiate crystallization.

-

Q: The solution is clear and no crystals have formed, even after cooling in an ice bath.

A: This indicates that the solution is not sufficiently supersaturated, or that crystallization is kinetically slow and requires initiation.

-

Causality: Too much solvent was used, or there are no nucleation sites for crystal growth to begin.

-

Solution:

-

Reduce Solvent Volume: Gently evaporate some of the solvent using a stream of nitrogen or by gentle heating on a rotary evaporator and then attempt to cool again.

-

Induce Crystallization: Use the "Scratch and Seed" techniques described in the previous point.

-

Patience: Sometimes, crystallization simply takes time. Loosely cover the flask and leave it in a cold, undisturbed place (like a refrigerator) overnight.

-

Caption: Troubleshooting decision tree for recrystallization.

Column Chromatography Troubleshooting

Q: I'm having trouble separating my product from an impurity. Their Rf values on TLC are very close.

A: This is a classic chromatography challenge. The goal is to alter the mobile phase (eluent) to maximize the differential interaction of your compounds with the stationary phase (silica gel).

-

Causality: The polarity of the eluent is not optimal for separating compounds with very similar polarities. Both compounds are spending a similar amount of time adsorbed to the silica versus dissolved in the eluent.

-

Solution:

-

Change Solvent System: Do not just vary the ratio of your current two solvents; change one or both of them. Different solvents have different interactions (e.g., hydrogen bonding capability, dipole-dipole interactions). If you are using Ethyl Acetate/Hexanes, try Dichloromethane/Hexanes or Toluene/Hexanes.[6][7]

-

Decrease Polarity: A less polar eluent will cause all compounds to move more slowly, which can often increase the separation between spots (decrease the Rf values and increase ΔRf).

-

Use a Longer Column: A higher length-to-diameter ratio for your silica gel bed increases the number of theoretical plates, providing more opportunities for separation to occur.

-

Table 2: Suggested Solvent Systems for TLC Analysis and Column Chromatography

| Solvent System (v/v) | Polarity | Typical Application |

| Hexanes / Petroleum Ether | Very Low | Good for eluting very non-polar impurities first. The product will likely not move. |

| 1-5% Ethyl Acetate in Hexanes | Low | A good starting point for eluting the product. Aim for an Rf of ~0.3 for the product. |

| 1-5% Dichloromethane in Hexanes | Low | An alternative to Ethyl Acetate systems; can provide different selectivity. |

| Toluene / Hexanes | Low (Aromatic) | The aromatic nature of toluene can offer unique selectivity for aromatic compounds like thiophenes. |

Q: My compound seems to be streaking or "tailing" on the TLC plate and is coming off the column over many fractions.

A: Tailing is often caused by overloading the stationary phase or by interactions between the compound and acidic sites on the silica gel.

-

Causality: The concentration of the compound is too high for the amount of silica gel, leading to a non-ideal distribution. Alternatively, if the compound has any basic character (unlikely for this specific molecule, but possible for other substrates), it can interact strongly with the acidic silica surface.

-

Solution:

-

Load Less Material: Ensure your sample is not too concentrated on the TLC plate or the column. For column chromatography, a general rule is to use a mass ratio of silica-to-crude-product of at least 30:1.

-

Increase Eluent Polarity During Elution: Once the desired product begins to elute, you can sometimes increase the polarity of the eluent slightly to move it off the column faster, which can reduce tailing.[8]

-

Deactivate the Silica: While less common for this compound, if you suspect acidic interactions, you can use a slurry of silica gel containing 1% triethylamine in your eluent to neutralize the acidic sites. This is more relevant for purifying amine-containing compounds.

-

Detailed Experimental Protocols

Protocol 1: Recrystallization of 3,4-Dibromo-2,5-dichlorothiophene

Objective: To purify crude 3,4-Dibromo-2,5-dichlorothiophene to >99% purity by removing baseline impurities.

Methodology:

-

Solvent Selection: Place a small amount (10-20 mg) of the crude material into several test tubes. Add different solvents (e.g., hexanes, heptane, ethanol, isopropanol, methanol) dropwise. Identify a solvent that dissolves the crude material poorly at room temperature but completely upon heating. Heptane or isopropanol are excellent starting points.

-

Dissolution: Place 1.0 g of the crude 3,4-Dibromo-2,5-dichlorothiophene into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar. Add the chosen solvent (e.g., heptane) in small portions (start with 5-10 mL) while gently heating on a hot plate with stirring. Continue adding solvent until the solid just dissolves at the boiling point of the solvent. Do not add a large excess of solvent, as this will reduce your recovery.

-

Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration. Place a small plug of cotton or a fluted filter paper in a pre-heated powder funnel and filter the hot solution into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.

-

Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a cork ring to ensure the formation of large, pure crystals. Cooling the solution too quickly can trap impurities.

-

Maximizing Yield: Once the flask has reached room temperature and crystal growth has ceased, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

-

Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the solid to a pre-weighed watch glass and place it in a vacuum oven at a mild temperature (e.g., 40°C) until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

Objective: To purify 3,4-Dibromo-2,5-dichlorothiophene from isomeric or other closely-eluting impurities.

Methodology:

-

Eluent Selection: Using TLC, find a solvent system (e.g., 2% Ethyl Acetate in Hexanes) that provides good separation and gives the desired product an Rf value of approximately 0.25-0.35.

-

Column Packing:

-

Select a glass column with an appropriate diameter for the amount of material (e.g., a 2-3 cm diameter column for 500 mg of crude material).

-